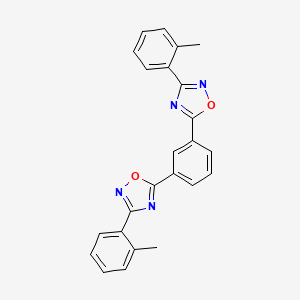

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is a complex organic compound characterized by the presence of two oxadiazole rings attached to a central benzene ring The oxadiazole rings are further substituted with tolyl groups, which are methyl-substituted phenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-bis(2-tolyl)benzene with nitrile oxides, which are generated in situ from the corresponding hydroximoyl chlorides and base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, often at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene can undergo various chemical reactions, including:

Oxidation: The methyl groups on the tolyl substituents can be oxidized to form carboxylic acids.

Reduction: The oxadiazole rings can be reduced under specific conditions to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids from the methyl groups.

Reduction: Formation of amines from the oxadiazole rings.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Applications De Recherche Scientifique

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Potential use in the development of bioactive compounds due to its structural features.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.

Mécanisme D'action

The mechanism of action of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Bis(2-tolyl)benzene: Lacks the oxadiazole rings, making it less versatile in terms of chemical reactivity and applications.

1,3,5-Tris(2-methylphenyl)benzene: Similar structure but with three tolyl groups instead of oxadiazole rings, leading to different chemical properties and applications.

1,3-di-o-Tolyl-2-thiourea:

Uniqueness

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is unique due to the presence of oxadiazole rings, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and bioactive molecules.

Activité Biologique

1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is a complex organic compound notable for its unique structure featuring two oxadiazole rings attached to a central benzene core. The oxadiazole moiety is recognized for its diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's chemical formula is C24H18N4O2, and its structure can be represented as follows:

The presence of oxadiazole rings contributes to its electronic properties, enhancing its potential interactions with biological targets.

Biological Activity Overview

The biological activities of 1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene are primarily linked to the oxadiazole framework. Recent studies have highlighted the following key activities:

- Anticancer Activity : Compounds containing oxadiazole rings have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazoles have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2 .

- Antibacterial and Antifungal Properties : The compound exhibits antibacterial activity against a range of pathogens. In vitro studies have indicated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Enzyme Inhibition : Research has identified that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, including histone deacetylases (HDACs) and carbonic anhydrases (CA) .

The mechanism by which 1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene exerts its biological effects likely involves:

- Molecular Interactions : The oxadiazole rings can form hydrogen bonds and engage in π-π stacking interactions with target proteins or nucleic acids.

- Receptor Modulation : The compound may act as a modulator of various receptors involved in signaling pathways related to cancer and inflammation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene on several human cancer cell lines. The results indicated that the compound had an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma cells (OVXF 899), demonstrating significant selectivity for this cell type .

Case Study 2: Antibacterial Efficacy

In a comparative study of various oxadiazole derivatives, 1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens such as E. coli and C. albicans.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1,3-Bis(2-tolyl)benzene | Lacks oxadiazole rings | Limited reactivity |

| 1,3,5-Tris(2-methylphenyl)benzene | Three tolyl groups | Different chemical properties |

| 1,3-di-o-Tolyl-2-thiourea | Contains thiourea | Varies in biological activity |

Propriétés

IUPAC Name |

3-(2-methylphenyl)-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2/c1-15-8-3-5-12-19(15)21-25-23(29-27-21)17-10-7-11-18(14-17)24-26-22(28-30-24)20-13-6-4-9-16(20)2/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAOCZOXQBLOKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.